9-Anthracenecarbaldehyde thiosemicarbazone
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Overview
Description
9-Anthracenecarbaldehyde thiosemicarbazone is a chemical compound with the molecular formula C16H13N3S. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and thiosemicarbazone, a class of compounds known for their biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-anthracenecarbaldehyde thiosemicarbazone typically involves the reaction of 9-anthracenecarbaldehyde with thiosemicarbazide. The reaction is usually carried out in an ethanol solution under reflux conditions. The product is then purified by recrystallization .
Industrial Production Methods: This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions: 9-Anthracenecarbaldehyde thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone moiety to corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiosemicarbazone moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiosemicarbazones.
Scientific Research Applications
Mechanism of Action
The mechanism by which 9-anthracenecarbaldehyde thiosemicarbazone exerts its effects is primarily through its interaction with metal ions. The thiosemicarbazone moiety can coordinate with metals such as palladium and platinum, forming complexes that exhibit significant biological activity. These metal complexes can interfere with cellular processes, leading to the inhibition of cancer cell growth and proliferation .
Comparison with Similar Compounds
Anthracene-9-carbaldehyde: A precursor in the synthesis of 9-anthracenecarbaldehyde thiosemicarbazone.
Thiosemicarbazones: A class of compounds with similar biological activities, including anticancer and antimicrobial properties.
Uniqueness: this compound stands out due to its specific structure, which combines the aromatic anthracene moiety with the biologically active thiosemicarbazone group. This unique combination enhances its potential as a therapeutic agent and a ligand in coordination chemistry .
Properties
Molecular Formula |
C16H13N3S |
---|---|
Molecular Weight |
279.4 g/mol |
IUPAC Name |
[(E)-anthracen-9-ylmethylideneamino]thiourea |
InChI |
InChI=1S/C16H13N3S/c17-16(20)19-18-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-10H,(H3,17,19,20)/b18-10+ |
InChI Key |
WYLUUWBULMMVJF-VCHYOVAHSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=N/NC(=S)N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NNC(=S)N |
Origin of Product |
United States |
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